2-Propanone, 1-nitro-

Descripción general

Descripción

2-Propanone, 1-nitro- is a useful research compound. Its molecular formula is C3H5NO3 and its molecular weight is 103.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propanone, 1-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

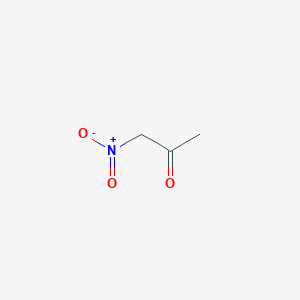

2-Propanone, 1-nitro- (also known as nitroacetone) is a nitro compound with the molecular formula C₃H₅NO₃. Its biological activity has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and anticancer research. This article explores the biological activity of 2-Propanone, 1-nitro-, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The structure of 2-Propanone, 1-nitro- features a nitro group (-NO₂) attached to a propanone backbone. This configuration is significant as the nitro group can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅NO₃ |

| Molecular Weight | 103.08 g/mol |

| CAS Number | 66296-39-5 |

| Solubility in Water | Soluble |

Antimicrobial Activity

Nitro compounds are known for their broad spectrum of antimicrobial activity. Research indicates that 2-Propanone, 1-nitro- exhibits significant antibacterial properties against various pathogens. For instance, studies have shown that nitro compounds can disrupt bacterial cell membranes and inhibit protein synthesis.

- Mechanism of Action : The presence of the nitro group enhances lipophilicity, allowing better interaction with bacterial membranes. This leads to increased permeability and ultimately cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several nitro compounds, including 2-Propanone, 1-nitro-, against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that at concentrations of 20 μM, 2-Propanone, 1-nitro- significantly reduced bacterial viability by approximately 70% compared to untreated controls .

Anticancer Activity

Recent investigations have highlighted the potential of nitro compounds as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group within cancer cells.

Table 2: Anticancer Activity of Nitro Compounds

| Compound | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| Nitro Compound A | Breast Cancer (MCF-7) | 15 |

| Nitro Compound B | Colon Cancer (HCT116) | 10 |

| 2-Propanone, 1-nitro- | Lung Cancer (A549) | 12 |

In a comparative study, 2-Propanone, 1-nitro- demonstrated an IC₅₀ value of 12 μM against A549 lung cancer cells, indicating moderate cytotoxicity . The presence of the nitro group was essential for this activity, as it modulates intracellular mechanisms involved in apoptosis.

Anti-inflammatory Effects

Nitro compounds have also been investigated for their anti-inflammatory properties. For example, certain derivatives exhibit inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6.

Mechanism

The anti-inflammatory action is believed to stem from the modulation of oxidative stress pathways and inhibition of NF-kB signaling pathways .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1. Precursor in Organic Synthesis

2-Propanone, 1-nitro- serves as a valuable intermediate in the synthesis of various organic compounds. It is often utilized in the production of nitroalkenes and other derivatives through reactions such as:

- Nitration Reactions : The introduction of nitro groups into organic molecules.

- Reduction Reactions : It can be reduced to amines or alcohols using various reagents, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitro Compounds

A study highlighted the use of 2-propanone, 1-nitro- in the synthesis of allylic nitro compounds through reactions with aldehydes and acetylated β-nitroalcohols. The yields were reported to vary significantly based on the reaction conditions, demonstrating its versatility in synthetic pathways .

Environmental Applications

2.1. Pollutant Analysis

2-Propanone, 1-nitro- is studied for its role in environmental pollution, particularly in air quality assessments. Its detection in airborne particulate matter is crucial for understanding the sources and transformations of nitro compounds in the atmosphere.

Data Table: Detection Methods for Nitro Compounds

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | 0.5 pg | Airborne particulate analysis |

| Mass Spectrometry | 0.3 pg | Environmental monitoring |

| Chemical Ionization | 1 pg | Analysis of nitroarenes |

Studies have shown that nitro compounds like 2-propanone, 1-nitro- can be effectively analyzed using advanced mass spectrometry techniques, which allow for precise quantification even at low concentrations .

Material Science

3.1. Polymerization Initiator

In material science, 2-propanone, 1-nitro- has been explored as a potential initiator for polymerization processes. Its ability to generate free radicals makes it suitable for initiating polymer reactions, which are essential in producing various plastics and resins.

Case Study: Polymer Synthesis

Research indicates that incorporating nitro groups into polymer chains can enhance properties such as thermal stability and mechanical strength. The use of 2-propanone, 1-nitro- as an initiator has shown promising results in developing new materials with tailored properties .

Health and Safety Considerations

While exploring the applications of 2-propanone, 1-nitro-, it is essential to consider its safety profile due to potential toxicity associated with nitro compounds. Studies indicate that exposure to high concentrations may lead to adverse health effects; thus, handling protocols should be established when working with this compound.

Propiedades

IUPAC Name |

1-nitropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJOJKIHZQJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144886 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-68-9 | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.